molecular formula C14H13NO B1266141 2-Amino-4'-methylbenzophenone CAS No. 36192-63-9

2-Amino-4'-methylbenzophenone

Cat. No.: B1266141
CAS No.: 36192-63-9
M. Wt: 211.26 g/mol
InChI Key: RMMJUQSANCPTMV-UHFFFAOYSA-N
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Description

2-Amino-4'-methylbenzophenone is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorescence Derivatization in Chromatography

2-Amino-4'-methylbenzophenone, through derivatives like 2-Amino-4,5-ethylenedioxyphenol, has been found useful in fluorescence derivatization for aromatic aldehydes in liquid chromatography. It reacts selectively with aldehydes in a two-step process involving heating and acidification, producing fluorescent derivatives that can be separated by reversed-phase chromatography (Nohta et al., 1994).

Antitumor Properties

This compound derivatives, such as 2-(4-aminophenyl)benzothiazoles, have exhibited potent antitumor properties. These compounds induce cytochrome P 450 1A1, which is critical for executing antitumor activity. They have been evaluated for their effectiveness in treating breast and ovarian tumors in vivo (Bradshaw et al., 2002).

Enantioselective Electrodes

The derivatives of this compound, such as 4-Methylbenzophenone, have been utilized in creating enantioselective electrodes. These electrodes are used for the stereoselective electroreduction of compounds like 4-methylbenzophenone and acetophenone, achieving up to 17% optical purity of the corresponding alcohols (Schwientek et al., 1999).

Synthesis of Amino Acids

This compound derivatives are used in the synthesis of alpha-amino acids. These derivatives, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, play a crucial role in the synthesis of amino acids, demonstrating the compound's importance in organic chemistry (Ueki et al., 2003).

Inflammatory and Kinase Inhibition

4-Aminobenzophenone derivatives, a category including this compound, have been synthesized and showed significant anti-inflammatory activity. They inhibit the release of proinflammatory cytokines and are potent inhibitors of p38 MAP kinase (Ottosen et al., 2003).

Formation of Quinoline Derivatives

This compound reacts with aliphatic acids in the presence of polyphosphoric acid, forming quinoline derivatives. This reaction mechanism is similar to Friedlander’s reaction, highlighting the compound's utility in organic synthesis (Ishiwaka et al., 1970).

Photostabilisation in Polymers

2-Hydroxybenzophenone derivatives, related to this compound, have been studied for their thermal and photostabilising action in polyolefin films. They exhibit effective thermal and light stabilisation in various polyolefin systems, demonstrating their importance in material science (Allen et al., 1993).

Mechanism of Action

Target of Action

It has been used as a starting reagent in the synthesis of various compounds , suggesting that its targets could be diverse depending on the specific reactions it is involved in.

Mode of Action

Its role as a starting reagent in the synthesis of other compounds suggests that it interacts with various reactants under specific conditions to form new compounds .

Biochemical Pathways

Given its role in the synthesis of other compounds , it can be inferred that it may be involved in various biochemical pathways depending on the specific compounds it is used to synthesize.

Result of Action

It has been used as a starting reagent in the synthesis of various compounds , suggesting that its action results in the formation of these compounds.

Action Environment

Given its role in chemical reactions, factors such as temperature, ph, and the presence of other reactants could potentially influence its action .

Biochemical Analysis

Biochemical Properties

2-Amino-4’-methylbenzophenone plays a significant role in biochemical reactions, particularly in the synthesis of complex organic compounds. It interacts with various enzymes and proteins, facilitating the formation of quinoline derivatives. For instance, it has been used as a starting reagent in the synthesis of 4-phenyl-7-methyl-2-(2’-pyridyl)quinoline and 4-phenyl-7-methyl-2-[2’-(6’-methyl)pyridyl]-quinoline . These interactions are crucial for the formation of stable intermediates and final products in organic synthesis.

Cellular Effects

The effects of 2-Amino-4’-methylbenzophenone on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with cellular proteins, leading to changes in gene expression and metabolic activities . These interactions can result in altered cellular functions, including changes in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 2-Amino-4’-methylbenzophenone exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with enzymes and proteins is key to its biochemical activity . These interactions can lead to changes in enzyme activity, which in turn affects various biochemical pathways and gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4’-methylbenzophenone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-4’-methylbenzophenone remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 2-Amino-4’-methylbenzophenone vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful to cellular and organismal health.

Metabolic Pathways

2-Amino-4’-methylbenzophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism

Transport and Distribution

Within cells and tissues, 2-Amino-4’-methylbenzophenone is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of 2-Amino-4’-methylbenzophenone is a key factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical activity.

Properties

IUPAC Name

(2-aminophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMJUQSANCPTMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189758
Record name 2-Amino-4'-methylbenzophenone m
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36192-63-9
Record name 2-Amino-4′-methylbenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36192-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4'-methylbenzophenone m
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036192639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4'-methylbenzophenone m
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4'-methylbenzophenone m
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.081
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-Amino-4'-methylbenzophenone in the synthesis of the CCKB antagonist described in the research paper?

A1: this compound serves as a crucial starting material in the multi-step synthesis of the CCKB antagonist N-tert-butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide. The synthesis begins with the coupling of This compound with diethyl 3-phosphono-2-(methoxyimino)propionic acid. This reaction forms an amide intermediate, which then undergoes a series of transformations, including intramolecular cyclization and reduction, ultimately leading to the formation of the desired CCKB antagonist [].

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